molecular formula C7H6BrNO2 B3257025 3-Bromo-2-hydroxybenzamide CAS No. 28165-47-1

3-Bromo-2-hydroxybenzamide

Cat. No. B3257025
CAS RN: 28165-47-1
M. Wt: 216.03 g/mol
InChI Key: RBEZQXUOEGFIHH-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxybenzamide is a chemical compound with the molecular formula C7H6BrNO2 . It is a derivative of benzamide, which is widely used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound has been theoretically investigated using Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular structures of the compound have been optimized, and the Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

Degradation and Metabolism Studies

  • Biodegradation of Herbicides : Research shows the degradation of the herbicide bromoxynil, structurally related to 3-Bromo-2-hydroxybenzamide, in various microbial environments. For example, Klebsiella pneumoniae and Pseudomonas putida have been found to metabolize bromoxynil, producing metabolites such as 3,5-dibromo-4-hydroxybenzamide and 3,5-dibromo-4-hydroxybenzoic acid (McBride et al., 1986); (Vokounová et al., 2008).

Antidiabetic Potential

  • PPARα/γ Dual Activation : A study demonstrated the antidiabetic potential of a compound structurally related to this compound. The compound showed promising results in activating PPARα and PPARγ, leading to beneficial effects in metabolic disorders (Jung et al., 2017).

Inhibition of Photosynthesis

  • Effects on Photosynthetic Electron Transport : Certain derivatives of this compound, such as 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, were found to inhibit photosynthetic electron transport in plants. This suggests a potential application in studying or manipulating photosynthetic pathways (Kráľová et al., 2013).

Antimicrobial Properties

  • Antibacterial and Antifungal Activities : Synthesized derivatives of 2-amino-N-hydroxybenzamide, which is structurally similar to this compound, have shown antibacterial and antifungal activities. This opens up potential research applications in the development of new antimicrobial agents (Mahesh et al., 2015).

Safety and Hazards

3-Bromo-2-hydroxybenzamide may pose some hazards. It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . If swallowed, immediate medical assistance should be sought . The compound should be stored in tightly closed containers in a cool, well-ventilated place .

Future Directions

The future directions of 3-Bromo-2-hydroxybenzamide research could involve further theoretical investigations of its molecular structure and properties . Additionally, its potential biological activities and applications in organic synthesis could be explored further.

properties

IUPAC Name

3-bromo-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEZQXUOEGFIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311236
Record name 3-Bromo-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28165-47-1
Record name 3-Bromo-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28165-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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